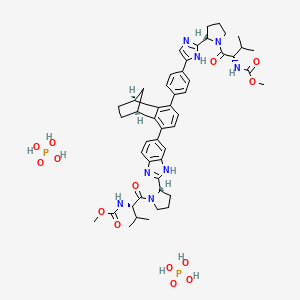

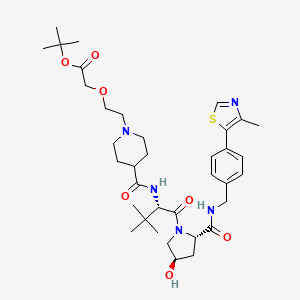

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

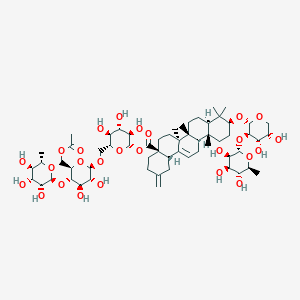

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)は、アルギニン、グリシン、アスパラギン酸、D-チロシン、およびアジド-ノルロイシンで構成される環状ペプチドです。この化合物は、その高純度で知られており、主に科学研究で使用されています。 陽電子放出断層撮影(PET)イメージング用の放射性標識化合物の合成によく使用されます .

準備方法

合成経路と反応条件

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)の合成には、固相ペプチド合成(SPPS)法が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に付加することを可能にします。 アジド基は、合成中にノルロイシン残基に導入されます .

工業生産方法

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)の工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。高収率と高純度を保証するために、自動ペプチド合成装置が頻繁に使用されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析と核磁気共鳴(NMR)分光法によって特徴付けられます .

化学反応の分析

反応の種類

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

クリックケミストリー: 硫酸銅とアスコルビン酸ナトリウムは、CuAAC反応に一般的に使用される試薬です.

酸化: 過酸化水素または他の酸化剤を使用できます.

主な生成物

クリックケミストリー: 主な生成物は、トリアゾール結合コンジュゲートです.

酸化と還元: 特定の条件に応じて、ペプチドの酸化または還元型.

科学研究への応用

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of radiolabeled compounds for PET imaging.

Biology: Employed in studies involving cell adhesion and migration due to its ability to bind to integrins.

Medicine: Investigated for its potential in targeted drug delivery systems and cancer therapy.

Industry: Utilized in the development of new materials and bioconjugates.

作用機序

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)の作用機序には、特にαvβ3インテグリンとの相互作用が含まれます。この相互作用は、細胞接着と移動を促進し、イメージングと治療用途に役立ちます。 アジド基は、クリックケミストリーを通じてさらなる官能化を可能にし、様々な生体結合体の作成を可能にします .

類似化合物との比較

類似化合物

シクロ(Arg-Gly-Asp-D-Phe-Val): インテグリン結合特性が類似した別の環状ペプチド.

シクロ(Arg-Gly-Asp-D-Tyr-Val): 抗腫瘍活性と急性骨髄性白血病研究での使用で知られています.

独自性

シクロ(Arg-Gly-Asp-D-Tyr-|A-アジド-Nle)は、多様なクリックケミストリー用途を可能にするアジド基の存在によってユニークです。 この特徴は、それを他の同様の環状ペプチドと区別し、様々な科学分野と医学分野におけるその有用性を高めます .

特性

分子式 |

C27H39N11O8 |

|---|---|

分子量 |

645.7 g/mol |

IUPAC名 |

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C27H39N11O8/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31)/t17-,18-,19+,20-/m0/s1 |

InChIキー |

PXEDUZWGHKWZNI-HAGHYFMRSA-N |

異性体SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |

正規SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)

![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)

![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)